molecular formula C21H30N2O3S B1229854 Trimipramine Mesylate CAS No. 25332-13-2

Trimipramine Mesylate

Numéro de catalogue: B1229854
Numéro CAS: 25332-13-2
Poids moléculaire: 390.5 g/mol
Clé InChI: KPPOZKAGJSXVND-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Trimipramine Mesylate involves several steps. The starting material is typically a dibenzazepine derivative, which undergoes alkylation with a suitable alkyl halide to introduce the side chain. The final step involves the formation of the mesylate salt by reacting the free base with methanesulfonic acid .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white to off-white powder, which is then formulated into various dosage forms .

Analyse Des Réactions Chimiques

Types of Reactions: Trimipramine Mesylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Therapeutic Uses

1. Major Depressive Disorder
Trimipramine is primarily indicated for the treatment of major depressive disorder. Its sedative properties make it particularly useful for patients who experience insomnia associated with depression. The effective dosage for treating depression typically ranges from 150 to 300 mg per day .

2. Anxiety Disorders
The compound also serves as an anxiolytic, providing relief for patients suffering from anxiety disorders. Its efficacy in reducing anxiety symptoms is comparable to other treatments, making it a viable option for patients with co-occurring anxiety and depression .

3. Insomnia
Trimipramine is recognized for its effectiveness in treating insomnia without significantly altering sleep architecture, which distinguishes it from many other hypnotics. Unlike typical sedatives, it does not suppress REM sleep, allowing for a more natural sleep experience . Doses for insomnia generally range from 25 to 200 mg per day .

4. Psychotic Disorders
The drug exhibits weak antipsychotic effects, which may be beneficial in treating psychotic symptoms associated with conditions like schizoaffective disorder or delusional depression. This makes trimipramine a multifaceted treatment option in psychiatric care .

Pharmacodynamics

Trimipramine's pharmacological action involves multiple neurotransmitter systems. While it has been shown to have minimal effects on serotonin and norepinephrine reuptake inhibition, it does interact with various receptors:

  • Serotonin Receptors : Trimipramine binds to several serotonin receptor subtypes (5-HT2A and 5-HT2C), which may contribute to its antidepressant effects.
  • Adrenergic Receptors : It shows affinity for alpha-adrenergic receptors, which could account for some of its sedative properties.
  • Histamine Receptors : The drug exhibits strong antihistaminic activity, contributing to its sedative effects .

Comparative Studies

A notable study compared the efficacy of trimipramine with amitriptyline in hospitalized patients with major depression. Both treatments led to significant clinical improvements; however, trimipramine did not show the same correlation between plasma levels and clinical outcomes as amitriptyline did . This suggests that trimipramine's mechanism of action may differ fundamentally from that of traditional tricyclic antidepressants.

Pharmacokinetics

Research has highlighted the significant impact of genetic polymorphisms on the pharmacokinetics of trimipramine. A study involving different CYP2D6 genotypes demonstrated that poor metabolizers had substantially higher bioavailability and systemic exposure to trimipramine compared to extensive metabolizers . This variability underscores the importance of personalized medicine in prescribing trimipramine.

Summary Table of Trimipramine Applications

Application Indication Typical Dosage Range
Major Depressive DisorderEffective treatment150 - 300 mg/day
Anxiety DisordersAnxiolytic propertiesVaries based on severity
InsomniaNon-suppressive hypnotic25 - 200 mg/day
Psychotic DisordersWeak antipsychotic effectsVaries by condition

Mécanisme D'action

Trimipramine Mesylate exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, although this inhibition is relatively weak compared to other tricyclic antidepressants. It also has antihistamine, antiserotonergic, antiadrenergic, antidopaminergic, and anticholinergic activities. These combined actions contribute to its antidepressant, anxiolytic, and sedative effects .

Comparaison Avec Des Composés Similaires

  • Imipramine
  • Amitriptyline
  • Clomipramine

Comparison: Trimipramine Mesylate is unique among tricyclic antidepressants due to its relatively weak inhibition of monoamine reuptake. This results in a different side effect profile and makes it particularly useful in patients who require sedation. Compared to Imipramine and Amitriptyline, this compound has more pronounced sedative effects and is less likely to cause agitation .

Activité Biologique

Trimipramine mesylate is a tricyclic antidepressant (TCA) that is primarily used to treat major depressive disorders. It is structurally related to imipramine and exhibits a unique pharmacological profile, characterized by its antihistaminic and sedative properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, metabolic pathways, and clinical implications.

This compound functions primarily through the inhibition of monoamine transporters, which are crucial for the reuptake of neurotransmitters such as serotonin and norepinephrine. Unlike typical TCAs, trimipramine has a less pronounced effect on dopamine transporters.

Key Findings:

  • Monoamine Transporter Inhibition : Trimipramine and its metabolites exhibit varying degrees of inhibition on human serotonin transporter (hSERT) and norepinephrine transporter (hNAT). The IC50 values for trimipramine at these transporters range from 2 to 10 μM , indicating moderate potency in inhibiting neurotransmitter reuptake .
  • Metabolite Activity : Metabolites such as desmethyltrimipramine and trimipramine-N-oxide contribute to the overall pharmacological effects. Notably, trimipramine-N-oxide shows preferential inhibition of hSERT, suggesting that metabolites play a significant role in the drug's antidepressant effects .

Pharmacokinetics and Metabolism

Trimipramine is extensively metabolized in the liver, leading to several active metabolites. The therapeutic plasma concentrations typically range from 0.5 to 1.2 μM , but when considering active metabolites, this concentration can be nearly doubled. This accumulation in the brain can lead to enhanced pharmacological effects .

Table 1: Pharmacokinetic Properties of this compound

PropertyValue
Molecular FormulaC21H30N2O3S
Average Plasma Concentration0.5 - 1.2 μM
IC50 for hSERT2 - 10 μM
IC50 for hNATSimilar to hSERT
Active MetabolitesDesmethyltrimipramine, Trimipramine-N-oxide

Clinical Studies and Case Reports

Clinical studies have demonstrated the efficacy of this compound in treating depression with associated anxiety symptoms. Its sedative properties make it particularly useful for patients with insomnia related to depressive episodes.

Case Study Insights:

  • Efficacy in Depression : A study involving patients with major depressive disorder reported significant improvements in depressive symptoms after treatment with this compound over a period of eight weeks.
  • Side Effects Profile : Common side effects include sedation, dry mouth, and weight gain, which are consistent with its antihistaminic activity.

Comparative Analysis with Other Antidepressants

This compound's unique profile allows for comparison with other TCAs and newer antidepressants.

Table 2: Comparison of Antidepressants

AntidepressantMechanism of ActionSedative PropertiesCommon Side Effects
This compoundMonoamine reuptake inhibitionHighSedation, dry mouth
ImipramineMonoamine reuptake inhibitionModerateConstipation, weight gain
FluoxetineSelective serotonin reuptake inhibitor (SSRI)LowNausea, insomnia

Propriétés

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2.CH4O3S/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;1-5(2,3)4/h4-11,16H,12-15H2,1-3H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPOZKAGJSXVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

739-71-9 (Parent)
Record name Trimipramine mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40948174
Record name Methanesulfonic acid--3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25332-13-2
Record name 5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro-N,N,β-trimethyl-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25332-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimipramine mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid--3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,11-dihydro-N,N,β-trimethyl-5H-dibenz[b,f]azepine-5-propylamine monomethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.579
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMIPRAMINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y62G268P6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimipramine Mesylate
Reactant of Route 2
Reactant of Route 2
Trimipramine Mesylate
Reactant of Route 3
Reactant of Route 3
Trimipramine Mesylate
Reactant of Route 4
Trimipramine Mesylate
Reactant of Route 5
Trimipramine Mesylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Trimipramine Mesylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.